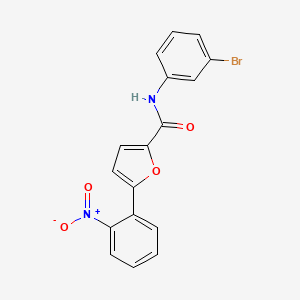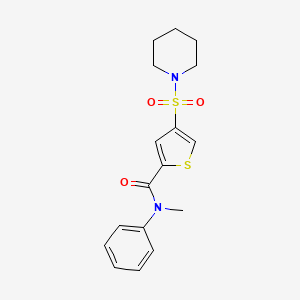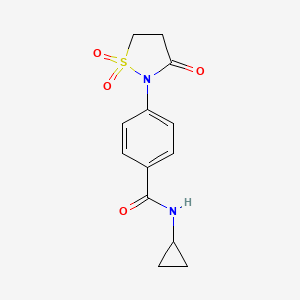![molecular formula C19H15N5O B5179014 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins and enzymes involved in various biochemical pathways.
作用機序
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone acts as a small molecule inhibitor that targets specific proteins and enzymes. It binds to the active site of these proteins and enzymes, preventing their activity and leading to downstream effects on various biochemical pathways. The exact mechanism of action varies depending on the specific protein or enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein or enzyme targeted. In cancer, inhibition of CDKs leads to cell cycle arrest and apoptosis, resulting in decreased tumor growth. In inflammation, inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines, resulting in decreased inflammation. In neurodegenerative disorders, inhibition of GSK3 leads to increased neuronal survival and function, resulting in improved symptoms.
実験室実験の利点と制限
The advantages of using 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone in lab experiments include its specificity for targeted proteins and enzymes, its ability to inhibit activity at low concentrations, and its potential therapeutic applications. However, limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
将来の方向性
For research on 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone include further studies on its specific targets and mechanisms of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved efficacy and safety profiles. Additionally, research on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, could be explored.
合成法
The synthesis of 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone involves a series of chemical reactions. The starting material for the synthesis is 4-aminopyrazolo[3,4-d]pyrimidine, which undergoes a coupling reaction with 4-chlorobenzophenone to form 4-(4-chlorophenyl)-1-(4-pyrazolyl)pyrimidin-2-amine. This intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline to yield the final product, this compound.
科学的研究の応用
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of specific proteins and enzymes involved in cancer, inflammation, and neurodegenerative disorders. In cancer, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important for cell cycle progression and proliferation. In inflammation, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been found to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is involved in the regulation of neuronal function and survival.
特性
IUPAC Name |
1-[3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13(25)14-6-5-7-15(10-14)23-18-17-11-22-24(19(17)21-12-20-18)16-8-3-2-4-9-16/h2-12H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALLKOIZGEJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

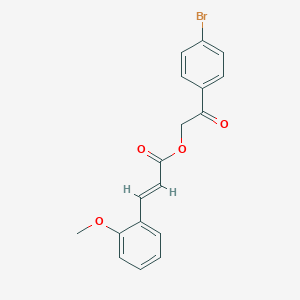
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
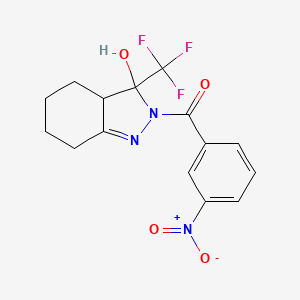
![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
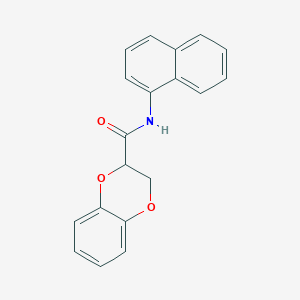
![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5178995.png)


